bis(maltolato)oxovanadium(IV)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

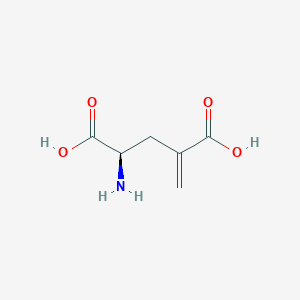

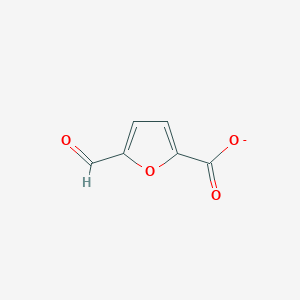

Bis(maltolato)oxovanadium(IV): is a coordination complex of vanadium with maltol, a naturally occurring organic compound. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of diabetes and other metabolic disorders. It is known for its insulin-mimetic properties, making it a promising candidate for managing blood glucose levels.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bis(maltolato)oxovanadium(IV) can be synthesized by reacting vanadyl sulfate with maltol in an aqueous solution. The reaction typically involves the following steps:

- Dissolve vanadyl sulfate in water.

- Add maltol to the solution while stirring.

- Adjust the pH of the solution to around 7-8 using a base such as sodium hydroxide.

- Heat the mixture to around 60-70°C for several hours.

- Allow the solution to cool and filter the precipitate.

- Wash the precipitate with water and dry it under vacuum.

Industrial Production Methods: Industrial production of bis(maltolato)oxovanadium(IV) follows similar steps but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and filtration systems helps in scaling up the production efficiently.

Analyse Des Réactions Chimiques

Types of Reactions: Bis(maltolato)oxovanadium(IV) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form vanadium(V) complexes.

Reduction: It can be reduced back to vanadium(III) complexes.

Substitution: Ligands in the complex can be substituted with other ligands.

Common Reagents and Conditions:

Oxidation: Molecular oxygen or hydrogen peroxide can be used as oxidizing agents.

Reduction: Reducing agents like ascorbic acid or sodium borohydride are commonly used.

Substitution: Ligand exchange reactions can be carried out using different ligands in an aqueous or organic solvent.

Major Products:

Oxidation: Vanadium(V) complexes such as bis(maltolato)dioxovanadium(V).

Reduction: Vanadium(III) complexes.

Substitution: New vanadium complexes with different ligands.

Applications De Recherche Scientifique

Bis(maltolato)oxovanadium(IV) has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the coordination chemistry of vanadium.

Biology: It has been studied for its effects on cellular metabolism and enzyme activity.

Medicine: It is being investigated as a potential treatment for diabetes due to its insulin-mimetic properties.

Industry: It is used in the development of new materials and catalysts.

Mécanisme D'action

The mechanism by which bis(maltolato)oxovanadium(IV) exerts its effects involves several molecular targets and pathways:

Insulin-Mimetic Activity: It acts as a competitive and reversible inhibitor of protein tyrosine phosphatases, which are enzymes that negatively regulate insulin receptor activation and signaling.

Regulation of Enzyme Activity: It can modulate the activity of various enzymes involved in glucose metabolism, leading to improved glycemic control.

Neuroprotective Effects: It has been shown to alleviate neuronal apoptosis by regulating peroxisome proliferator-activated receptor gamma (PPARγ) in models of Alzheimer’s disease.

Comparaison Avec Des Composés Similaires

Bis(ethylmaltolato)oxovanadium(IV): Similar to bis(maltolato)oxovanadium(IV) but with ethyl groups instead of methyl groups on the maltol ligands.

Vanadyl Acetylacetonate: Another vanadium complex with insulin-mimetic properties.

Sodium Metavanadate: A simple vanadium compound with biological activity.

Uniqueness: Bis(maltolato)oxovanadium(IV) is unique due to its high stability and bioavailability compared to other vanadium complexes. Its ability to mimic insulin and regulate glucose metabolism makes it particularly valuable in medical research and potential therapeutic applications.

Propriétés

Formule moléculaire |

C12H12O7V |

|---|---|

Poids moléculaire |

319.16 g/mol |

Nom IUPAC |

3-hydroxy-2-methylpyran-4-one;oxovanadium |

InChI |

InChI=1S/2C6H6O3.O.V/c2*1-4-6(8)5(7)2-3-9-4;;/h2*2-3,8H,1H3;; |

Clé InChI |

MJEQATZUYUGWHE-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=O)C=CO1)O.CC1=C(C(=O)C=CO1)O.O=[V] |

Pictogrammes |

Acute Toxic |

Synonymes |

is(maltolato)oxovanadium(IV) BMOV IV BMOV(IV) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[3-(2-thiazolo[5,4-b]pyridinyl)phenyl]-3-pyridinecarboxamide](/img/structure/B1241985.png)

![[(3S,8S,9R,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1241989.png)

![(5Z)-3-(benzyliminomethyl)-5-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B1241992.png)

![2-[4-(2-Pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B1241993.png)

![(3aS,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol](/img/structure/B1242003.png)

![(3aS)-2-benzyl-10,10-dimethyl-4,9-dihydro-3aH-imidazo[1,5-b]-carboline-1,3-quinone](/img/structure/B1242005.png)

![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B1242008.png)